

2-Methyl-2-morpholinopropanal CAS number and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-2-morpholinopropanal

Cat. No.: B099962

[Get Quote](#)

Technical Guide: 2-Methyl-2-morpholinopropanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available chemical and physical data for **2-Methyl-2-morpholinopropanal** (CAS Number: 16042-91-4). This compound is a morpholine derivative of a substituted propanal. Based on available public information, this chemical is primarily classified as a building block or intermediate in organic synthesis. There is currently a lack of extensive published data regarding its applications in drug development, specific biological activities, or its role in signaling pathways. This document compiles the known structural and property information.

Chemical Identity and Structure

The fundamental details of **2-Methyl-2-morpholinopropanal** are summarized below. The chemical structure consists of a propanal backbone substituted at the second carbon with two methyl groups and a morpholine ring attached via its nitrogen atom.

Structure:

Figure 1: Chemical structure of **2-Methyl-2-morpholinopropanal**.

Table 1: Chemical Identifiers

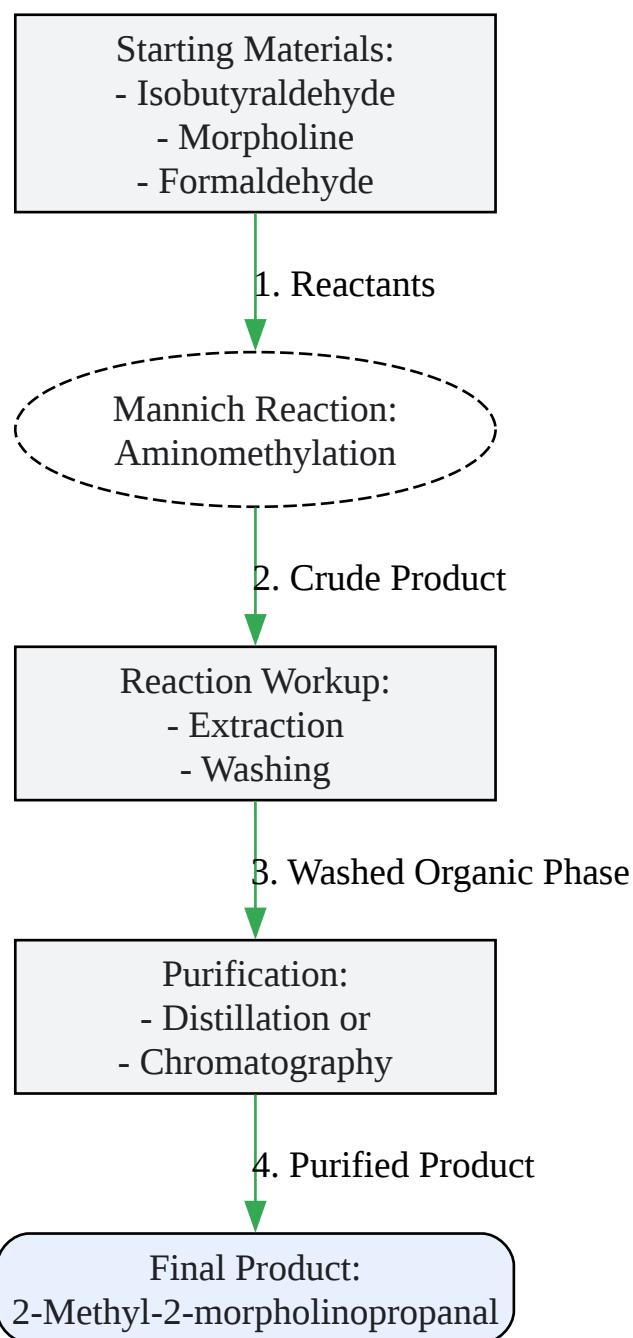
Identifier	Value
CAS Number	16042-91-4
IUPAC Name	2-methyl-2-(morpholin-4-yl)propanal[1]
Molecular Formula	C ₈ H ₁₅ NO ₂ [1]
SMILES	O=CC(C)(C)N1CCOCC1[1]
Synonyms	2-Methyl-2-morpholinopropanal, 2-methyl-2-(4-morpholinyl)propanal, 4-Morpholineacetaldehyde, α,α -dimethyl-

Physicochemical Properties

The known physical and chemical properties of **2-Methyl-2-morpholinopropanal** are limited. The data presented here is aggregated from chemical supplier databases.

Table 2: Physicochemical Data

Property	Value	Source
Molecular Weight	157.21 g/mol	[1]
Boiling Point	99-100 °C (at 14 Torr)	ChemicalBook
Density	1.024 g/cm ³ (at 24 °C)	ChemicalBook
Purity	≥95%	AChemBlock[1]
Physical Form	Solid	ChemicalBook
Storage Conditions	Inert atmosphere, Store in freezer, under -20°C	ChemicalBook


Experimental Data and Protocols

Detailed experimental protocols for the synthesis or use of **2-Methyl-2-morpholinopropanal** are not widely published in peer-reviewed literature. The compound is available commercially,

suggesting established synthesis routes exist. A plausible conceptual synthesis pathway is outlined below.

Conceptual Synthesis Workflow

A potential method for the synthesis of **2-Methyl-2-morpholinopropanal** is the aminomethylation of isobutyraldehyde with morpholine and formaldehyde, a variant of the Mannich reaction.

[Click to download full resolution via product page](#)

Figure 2: Conceptual workflow for the synthesis of **2-Methyl-2-morpholinopropanal**.

Methodology

- Reaction Setup: Isobutyraldehyde, morpholine, and an aqueous solution of formaldehyde would be combined in a suitable solvent. The reaction may be catalyzed by a weak acid or base.
- Reaction Execution: The mixture would be stirred, potentially with heating, for a duration sufficient to allow for the formation of the product. Reaction progress would be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup and Isolation: Upon completion, the reaction mixture would be subjected to a standard aqueous workup. This typically involves extraction with an organic solvent, followed by washing of the organic phase to remove unreacted starting materials and catalyst.
- Purification: The crude product obtained after removal of the solvent would be purified, likely via vacuum distillation or column chromatography, to yield the final **2-Methyl-2-morpholinopropanal**.

Note: This is a generalized, conceptual protocol. Specific experimental conditions such as solvent, temperature, reaction time, and purification methods would require optimization.

Biological Activity and Signaling Pathways

A comprehensive search of scientific and patent literature did not yield any information on the biological activity of **2-Methyl-2-morpholinopropanal**. There are no published studies that describe its interaction with biological targets, its mechanism of action, or its involvement in any signaling pathways. Therefore, no diagrams for signaling pathways can be provided. Its structural features do not immediately suggest a specific pharmacological target without further empirical data.

Conclusion

2-Methyl-2-morpholinopropanal is a chemical compound with the CAS number 16042-91-4. Its primary utility, based on the limited available information, appears to be as an intermediate

in organic synthesis. While its physicochemical properties are partially documented by chemical suppliers, there is a significant gap in the public domain regarding its synthesis, experimental protocols, and particularly its biological or pharmacological profile. For professionals in drug development, this compound represents a potential scaffold or building block, but its utility would need to be determined through primary research, as there is no existing data to suggest a current application in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-methyl-2-(morpholin-4-yl)propanal (C8H15NO2) [pubchemlite.lcsc.uni.lu]
- To cite this document: BenchChem. [2-Methyl-2-morpholinopropanal CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099962#2-methyl-2-morpholinopropanal-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com